8-[1-(3-Aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-YL]octan-1-amine
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Overview
Description
8-[1-(3-Aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-yl]octan-1-amine is a chemical compound with the molecular formula C19H36N2. It is characterized by its unique structure, which includes a cyclohexadiene ring substituted with an aminopropyl group and an octanamine chain.
Preparation Methods
The synthesis of 8-[1-(3-Aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-yl]octan-1-amine typically involves the use of aromatic heterocyclic formaldehyde as a raw material. The process includes several steps, such as the formation of intermediates and subsequent reactions to introduce the aminopropyl and octanamine groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield .
Chemical Reactions Analysis
8-[1-(3-Aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-yl]octan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 8-[1-(3-Aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-yl]octan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The aminopropyl group allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar compounds include:
1-(3-Aminopropyl)imidazole: Shares the aminopropyl group but differs in the ring structure, leading to different chemical and biological properties.
N-(3-aminopropyl)-N-dodecylpropane-1,3-diamine: Similar in having an aminopropyl group but with a different alkyl chain length and structure, affecting its applications and interactions.
Properties
CAS No. |
61976-98-5 |
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Molecular Formula |
C19H36N2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
8-[1-(3-aminopropyl)-3,6-dimethylcyclohexa-2,4-dien-1-yl]octan-1-amine |
InChI |
InChI=1S/C19H36N2/c1-17-10-11-18(2)19(16-17,13-9-15-21)12-7-5-3-4-6-8-14-20/h10-11,16,18H,3-9,12-15,20-21H2,1-2H3 |
InChI Key |
UARXEGWATAFQEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1C=CC(=CC1(CCCCCCCCN)CCCN)C |
Origin of Product |
United States |
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